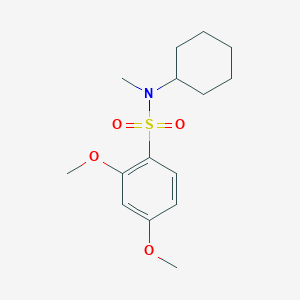![molecular formula C18H21ClN2O2S B238956 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves the inhibition of the dopamine transporter (DAT) by binding to its substrate site. This leads to the accumulation of dopamine in the synaptic cleft, resulting in increased dopaminergic neurotransmission. The compound has also been found to exhibit weak affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), which suggests its potential for treating depression and anxiety disorders.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine have been extensively studied in vitro and in vivo. It has been found to increase the extracellular levels of dopamine in the striatum, which is a key region involved in reward and motivation. The compound has also been found to exhibit anti-inflammatory and neuroprotective effects, which suggest its potential for treating neurodegenerative disorders such as Parkinson's disease.
実験室実験の利点と制限
The advantages of using 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in lab experiments include its potent inhibitory effects on the dopamine transporter, which makes it a valuable tool for studying dopamine-related disorders such as drug addiction. The compound is also relatively easy to synthesize and has a high yield, which makes it cost-effective for large-scale experiments. However, the limitations of using this compound include its potential toxicity and the lack of selectivity for the dopamine transporter over other monoamine transporters.
将来の方向性
There are several future directions for the research on 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine. One potential direction is to develop more selective and potent inhibitors of the dopamine transporter for the treatment of drug addiction and other dopamine-related disorders. Another direction is to investigate the potential of this compound for treating other neuropsychiatric disorders such as depression and anxiety. Further research is also needed to understand the potential toxicity and side effects of this compound and to develop safer and more effective derivatives.
合成法
The synthesis of 1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-(2-chlorophenyl)piperazine in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an appropriate solvent such as dichloromethane or tetrahydrofuran. The yield of the compound can be improved by using a refluxing temperature and a longer reaction time.
科学的研究の応用
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent inhibitory effects on the dopamine transporter (DAT), which makes it a potential candidate for the treatment of drug addiction and other dopamine-related disorders.
特性
製品名 |
1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C18H21ClN2O2S |
分子量 |
364.9 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-4-(2,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-7-8-18(15(2)13-14)24(22,23)21-11-9-20(10-12-21)17-6-4-3-5-16(17)19/h3-8,13H,9-12H2,1-2H3 |
InChIキー |
DSKNZYNHFTZUQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-dec-2-enethioate](/img/structure/B238881.png)
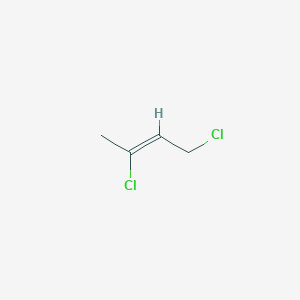
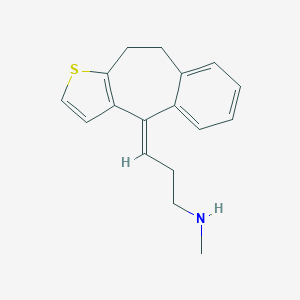
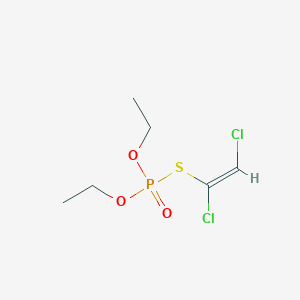
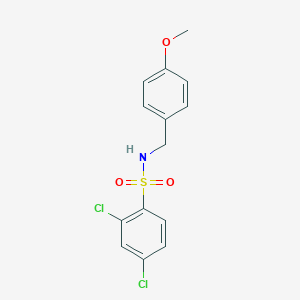
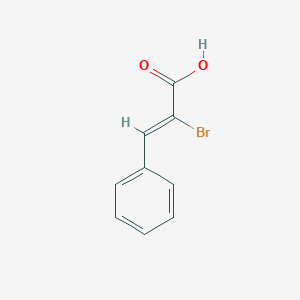
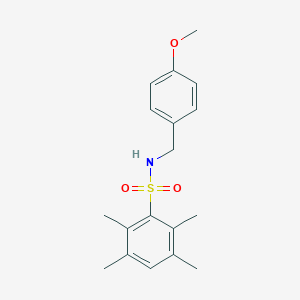
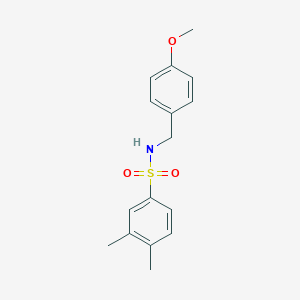
![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)




